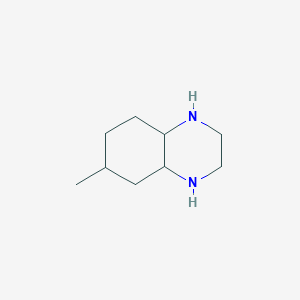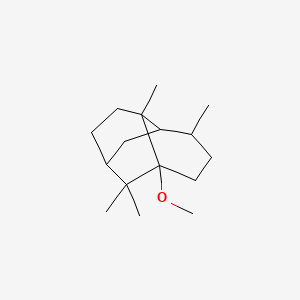
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-: is a complex organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of an acetophenone core substituted with a 2-chloro-M-anisidino group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl- typically involves multi-step organic reactions. One common method might include:
Starting Materials: Acetophenone, 2-chloro-M-anisidine, and a phenylating agent.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl- would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-: can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation, nitration, or sulfonation.
Condensation: Formation of larger molecules through reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Condensation: Aldehydes, ketones, acid catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism by which Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These might include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cellular signaling pathways.
Metabolic Pathways: Participation in or disruption of metabolic processes within cells.
Comparación Con Compuestos Similares
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Acetophenone derivatives, chloroanisidine derivatives, phenyl-substituted ketones.
Uniqueness: The specific combination of functional groups in imparts unique chemical and physical properties, making it distinct from other compounds.
Conclusion
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-: is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Further research and development could uncover new uses and enhance our understanding of its properties and mechanisms of action.
Propiedades
Fórmula molecular |
C21H18ClNO2 |
|---|---|
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
2-(2-chloro-3-methoxyanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C21H18ClNO2/c1-25-18-14-8-13-17(19(18)22)23-20(15-9-4-2-5-10-15)21(24)16-11-6-3-7-12-16/h2-14,20,23H,1H3 |
Clave InChI |
FOBMIFYCACHKIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1Cl)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
![6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13792632.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
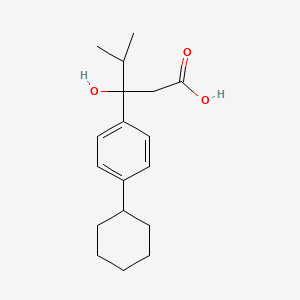
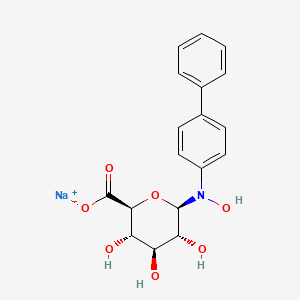
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
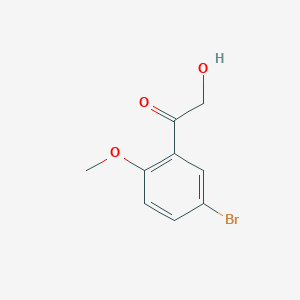
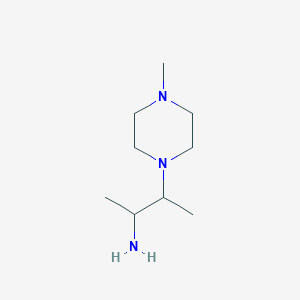
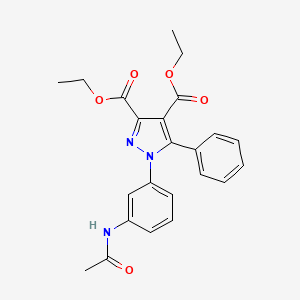
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
